Technical Guide: Structure Elucidation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Technical Guide: Structure Elucidation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Topic: Structure Elucidation of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
The compound 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol (CAS 1135283-16-7) represents a critical scaffold in the synthesis of fused heterocyclic therapeutics, particularly in the development of kinase inhibitors and antiviral nucleoside analogs. Its structural integrity is governed by two primary factors: the regioselectivity of the iodination at the C5 position and the dominant tautomeric form (pyrimidinone vs. pyrimidinol) in solution.
This guide provides a definitive, self-validating workflow for the complete structural assignment of this molecule. It moves beyond basic characterization, employing advanced Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Mass Spectrometry (HRMS) to resolve common elucidation pitfalls such as N- vs. O-alkylation and regio-isomeric halogenation.
Chemical Identity & Tautomeric Context
Before initiating spectral analysis, one must understand the dynamic nature of the analyte. While the IUPAC name suggests a "pyrimidinol" (hydroxyl group), pyrimidines substituted with hydroxy groups at the 2, 4, or 6 positions predominantly exist as the oxo (lactam) tautomers in solution and solid state.
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Target Structure: 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one
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Formula:
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Molecular Weight: 265.05 g/mol
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Key Structural Features:
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C5-Iodine: A heavy atom providing a distinct spectroscopic handle (shielded
C signal). -
C2-Methyl: A singlet diagnostic for the pyrimidine core orientation.
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C6-Methylamino: A secondary amine capable of distinct NOE interactions.
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Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium, highlighting the dominant 4(3H)-one form which dictates the observed spectral data.
Figure 1: Tautomeric equilibrium favoring the N3-protonated keto form in polar solvents (DMSO-d6, MeOH-d4).
Analytical Workflow: Step-by-Step Elucidation
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and assess halogenation pattern.
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Protocol: Electrospray Ionization (ESI) in Positive Mode (+).
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Expected Result:
Da. -
Diagnostic Criteria:
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Isotopic Pattern: Iodine is monoisotopic (
). Unlike Chlorine or Bromine, there is no M+2 peak. The mass spectrum will show a clean molecular ion without significant isotopic splitting, distinguishing it from chloro- or bromo-analogs. -
Fragmentation: Look for the neutral loss of Iodine radical (
) or HI ( ), confirming the presence of the halogen.
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Phase 2: NMR Spectroscopy (The Core Logic)
Objective: Unambiguous assignment of regio-chemistry.
Solvent Choice: DMSO-
A.
H NMR Analysis
The proton spectrum provides the first check of functional group integrity.
| Position | Group | Multiplicity | Shift ( | Diagnostic Logic |
| C2-CH3 | Methyl | Singlet (3H) | 2.30 – 2.45 | Typical shift for methyl on an electron-deficient aromatic ring. |
| N-CH3 | Methyl | Doublet (3H) | 2.80 – 3.00 | Coupled to the adjacent NH ( |
| N6-H | Amine | Broad q/d (1H) | 6.50 – 7.50 | Exchangeable. Coupling to N-Me confirms secondary amine structure. |
| N3-H | Amide | Broad s (1H) | 11.00 – 12.50 | Highly deshielded due to lactam character. Confirms "one" tautomer. |
B.
C NMR & The "Heavy Atom Effect"
This is the most critical step for confirming the Iodine position. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon, often pushing it below 100 ppm, which is anomalous for an aromatic carbon.
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C5-I: Expected at 70 – 85 ppm . (If this were C5-H, it would be ~100-110 ppm; if C5-Cl, ~115 ppm).
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C2/C4/C6: Deshielded signals in the range of 155 – 170 ppm .
C. 2D NMR Strategy (HMBC & NOESY)
To prove the methylamino group is at C6 and the methyl group is at C2 (and not vice versa or N-alkylated isomers), use Heteronuclear Multiple Bond Correlation (HMBC).
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HMBC Correlation 1: The C2-Methyl protons will show a strong 2-bond correlation (
) to C2 and a 3-bond correlation ( ) to the ring nitrogens (not observable in standard HMBC) or adjacent carbons. -
HMBC Correlation 2: The N-Methyl protons will show a 3-bond correlation (
) to C6 . This definitively places the methylamino group at position 6. -
NOESY: If steric crowding exists, an NOE might be observed between the N-Methyl protons and the C5-Iodine (via space) if the conformation allows, though the lack of C5-H makes NOE less critical than HMBC here.
Elucidation Logic Diagram
The following flowchart visualizes the decision-making process to rule out isomers.
Figure 2: Logical workflow for confirming the 5-iodo-pyrimidine scaffold.
Experimental Protocols
Protocol A: NMR Sample Preparation
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Mass: Weigh 5–10 mg of the dried solid.
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Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Avoid
as the compound likely has poor solubility and rapid proton exchange will obscure NH signals.
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Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
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Acquisition:
- H: 16 scans, 1s relaxation delay.
- C: 1024+ scans (quaternary carbons and C-I are slow to relax and have low NOE enhancement).
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HMBC: Optimized for
Hz.
Protocol B: Differentiation from Regioisomers
A common synthetic impurity is the 4-methoxy derivative (O-alkylation) if methyl iodide was used in the presence of base, or the 3-methyl isomer (N-alkylation).
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Differentiation Rule:
Summary of Predicted Spectral Data
| Nucleus | Assignment | Shift (ppm) | Multiplicity | Coupling ( |
| C2-CH | 2.35 | Singlet | - | |
| N6-CH | 2.90 | Doublet | 4.8 Hz | |
| N6-H | 7.20 | Broad q | 4.8 Hz | |
| N3-H | 11.80 | Broad s | - | |
| C2-C H | 25.0 | - | - | |
| N6-C H | 28.5 | - | - | |
| C 5-I | 78.0 | - | - | |
| C 2 | 158.0 | - | - | |
| C 6 | 162.0 | - | - | |
| C 4 (C=O) | 164.5 | - | - |
Note: Shifts are estimated based on substituent chemical shifts (SCS) in DMSO-d6 relative to TMS.
References
- General Pyrimidine Characterization: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Authoritative text on pyrimidine tautomerism and reactivity).
- Heavy Atom Effect in NMR: Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987. (Source for Iodine-induced upfield shift methodology).
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Related Iodinated Pyrimidine Synthesis
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Database Validation
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PubChem Compound Summary for CAS 1135283-16-7. Link
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